molecular formula C5H9ClF3NO B2931457 5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride CAS No. 2408964-82-7

5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride

Cat. No. B2931457
CAS RN: 2408964-82-7
M. Wt: 191.58
InChI Key: GKQPWZRMPHQZDQ-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” is an organic compound . It is characterized by a pyrrolidine ring, a five-membered ring with nitrogen as one of the atoms . The trifluoromethyl group attached to the pyrrolidine ring makes this compound particularly interesting for various fields of research .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” is characterized by a pyrrolidine ring with a trifluoromethyl group attached . The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” include a molecular weight of 267.68 . The compound is a powder at room temperature .

Scientific Research Applications

Catalyst for Cyclisation Reactions

Trifluoromethanesulfonic acid, related to the trifluoromethyl group, is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines. This process shows preference in forming pyrrolidines or homopiperidines over piperidines, even when the latter would result from trapping a tertiary carbocation. This method allows for the efficient formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Fluorination of Pyrrole Rings

Research on the microwave-assisted fluorination of 2-acylpyrroles, which leads to fluorination at the 5-position of the pyrrole ring, showcases the synthetic utility of fluorine, including trifluoromethyl groups, in modifying heterocyclic compounds. This method was successfully applied to synthesize fluorohymenidin, marking the first synthesis of a fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).

Structural Characterization

The structural characterization of novel interaction products of compounds containing the trifluoromethyl group, such as 5-trifluoromethyl-pyridine-2-thione with iodine, has been investigated. These studies include the formation of complexes and the elucidation of their crystal structures, providing insights into the chemical behavior and potential applications of these compounds (Chernov'yants et al., 2011).

Synthesis of Pesticides

2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the trifluoromethyl group, is extensively used in the synthesis of pesticides. This review highlights the various processes for synthesizing this compound, evaluating each method's efficiency (Xin-xin, 2006).

Heterocyclic Ring Closure Reactions

Research on β-trichloro- and β-trifluoroacetyl derivatives of simple enol ethers demonstrates the utility of trifluoromethyl groups in heterocyclic chemistry. These compounds undergo cyclocondensation with hydroxylamine hydrochloride to afford pyrrolidin-2-ones and isoxazoles, showcasing the role of trifluoromethyl groups in facilitating heterocyclic ring closure reactions (Colla et al., 1991).

Mechanism of Action

The mechanism of action of “5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” is not specified in the available literature. Pyrrolidine derivatives are known to exhibit diverse biological activities, but the specific actions depend on the exact structure and functional groups of the compound .

Safety and Hazards

The safety information available indicates that “5-(Trifluoromethyl)pyrrolidin-3-ol;hydrochloride” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(10)2-9-4;/h3-4,9-10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPWZRMPHQZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride

CAS RN

2408964-82-7
Record name 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride
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